molecular formula C14H15N3O2 B11679053 N'-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11679053
M. Wt: 257.29 g/mol
InChI Key: MBZRAPOEJRMZLP-GDNBJRDFSA-N
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Description

N’-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(2-hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • N’-(2,3-dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Uniqueness

N’-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its specific structural features, such as the presence of a hydroxyphenyl group and a pyrrole ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C14H15N3O2/c1-17-8-4-6-12(17)9-14(19)16-15-10-11-5-2-3-7-13(11)18/h2-8,10,18H,9H2,1H3,(H,16,19)/b15-10-

InChI Key

MBZRAPOEJRMZLP-GDNBJRDFSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C\C2=CC=CC=C2O

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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